molecular formula C10H9ClF3NO B14062191 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14062191
M. Wt: 251.63 g/mol
InChI Key: BXAUDZUOYAHBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves several steps, typically starting with the appropriate substituted benzene derivative. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target .

Comparison with Similar Compounds

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(11)9(16)7-4-6(15)2-3-8(7)10(12,13)14/h2-5H,15H2,1H3

InChI Key

BXAUDZUOYAHBTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.